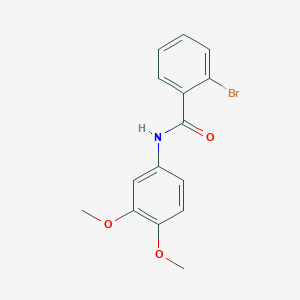
8-methyl-2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-methyl-2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl benzoate is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as TFPB and is a derivative of coumarin, which is a natural compound found in many plants. TFPB has unique properties that make it an excellent candidate for use in various laboratory experiments.
作用机制
The mechanism of action of TFPB involves its ability to inhibit the activity of certain enzymes and signaling pathways. TFPB has been shown to inhibit the activity of NF-kB, which is a transcription factor that plays a critical role in the immune response. TFPB also inhibits the activity of calcium-dependent enzymes, which are involved in synaptic plasticity.
Biochemical and Physiological Effects:
TFPB has been shown to have various biochemical and physiological effects. In cancer cells, TFPB induces apoptosis by activating caspases, which are enzymes that play a critical role in programmed cell death. In neurons, TFPB modulates calcium signaling, which plays a critical role in synaptic plasticity. In immune cells, TFPB inhibits the activity of NF-kB, which is involved in the immune response.
实验室实验的优点和局限性
One of the main advantages of using TFPB in lab experiments is its ability to inhibit specific enzymes and signaling pathways. This allows researchers to study the role of these enzymes and pathways in various biological processes. However, one of the limitations of using TFPB is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the use of TFPB in scientific research. One potential application is in the development of new cancer therapies. TFPB has been shown to inhibit the growth of cancer cells, and further research could lead to the development of new drugs that target these pathways. Another potential application is in the study of synaptic plasticity and learning and memory. TFPB has been shown to modulate calcium signaling, which plays a critical role in these processes. Finally, TFPB could be used to investigate the role of NF-kB signaling in various diseases, including autoimmune disorders and inflammatory diseases.
Conclusion:
In conclusion, TFPB is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. TFPB has unique properties that make it an excellent candidate for use in various laboratory experiments. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of TFPB have been discussed in this paper. TFPB has the potential to contribute to the development of new cancer therapies, the study of synaptic plasticity and learning and memory, and the investigation of NF-kB signaling in various diseases.
合成方法
The synthesis of TFPB involves the reaction of 7-hydroxy-8-methylcoumarin with benzoic anhydride and trifluoroacetic anhydride in the presence of a catalyst. The reaction takes place under reflux conditions, and the resulting product is purified using column chromatography. The yield of TFPB from this synthesis method is typically around 60%.
科学研究应用
TFPB has been used in various scientific research applications, including cancer research, neuroscience, and immunology. In cancer research, TFPB has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, TFPB has been used to study the role of calcium signaling in synaptic plasticity. In immunology, TFPB has been used to investigate the role of NF-kB signaling in the immune response.
属性
IUPAC Name |
[8-methyl-2-oxo-4-(trifluoromethyl)chromen-7-yl] benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3O4/c1-10-14(24-17(23)11-5-3-2-4-6-11)8-7-12-13(18(19,20)21)9-15(22)25-16(10)12/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHBIVDCVMNLEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C(F)(F)F)OC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5753099.png)
![N'-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dihydroxybenzohydrazide](/img/structure/B5753106.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5753117.png)
![1-(4-methylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5753123.png)
![ethyl 4-({[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)amino]carbonothioyl}amino)benzoate](/img/structure/B5753135.png)

![4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B5753152.png)
![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5753158.png)
![3-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5753162.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5753169.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5753173.png)

![2-[4-(acetylamino)phenoxy]-N-(2-ethylphenyl)acetamide](/img/structure/B5753195.png)